(3-Methoxy-4-methylphenyl)magnesium bromide
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Overview
Description
(3-methoxy-4-methylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-methoxy-4-methylphenyl)magnesium bromide is typically prepared by reacting 3-methoxy-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous THF
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification: The product is often purified by distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-4-methylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Nucleophilic substitution: Replaces halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Halides: Alkyl halides, aryl halides
Electrophiles: Various electrophilic reagents
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Substituted aromatic compounds: Formed from nucleophilic substitution reactions
Coupled products: Formed from coupling reactions with electrophiles
Scientific Research Applications
(3-methoxy-4-methylphenyl)magnesium bromide is used in various scientific research applications, including:
Organic synthesis: Used to synthesize complex organic molecules
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients
Material science: Used in the preparation of polymers and other advanced materials
Biological research: Used to modify biomolecules for research purposes
Mechanism of Action
The mechanism of action of (3-methoxy-4-methylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups, halides, and other electrophiles to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylmagnesium bromide
- 3-fluoro-4-methoxyphenylmagnesium bromide
- 3-methoxyphenylmagnesium bromide
Uniqueness
(3-methoxy-4-methylphenyl)magnesium bromide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other similar compounds.
Properties
IUPAC Name |
magnesium;1-methoxy-2-methylbenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYIPSNUEQMZTD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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